molecular formula C15H10BrN3O4S B6508464 3-Amino-2-((4-bromophenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid CAS No. 439946-23-3

3-Amino-2-((4-bromophenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B6508464
CAS No.: 439946-23-3
M. Wt: 408.2 g/mol
InChI Key: GNENOBJIWBUALL-UHFFFAOYSA-N
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Description

3-Amino-2-((4-bromophenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a bromophenyl group, and various functional groups such as amino, carbamoyl, and carboxylic acid. It has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-((4-bromophenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophene and a suitable aldehyde or ketone.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS) to introduce the bromine atom onto the phenyl ring.

    Functional Group Modifications: The amino, carbamoyl, and carboxylic acid groups are introduced through various functional group transformations, such as amination, carbamoylation, and carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-((4-bromophenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

3-Amino-2-((4-bromophenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Industrial Applications: The compound can be utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-((4-bromophenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-cyano-4-phenylthieno[2,3-b]pyridine
  • 3-Amino-2-(phenylcarbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
  • 4-Bromo-2-phenylthieno[2,3-b]pyridine

Uniqueness

3-Amino-2-((4-bromophenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid is unique due to the presence of the bromophenyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

3-amino-2-[(4-bromophenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O4S/c16-6-1-3-7(4-2-6)18-13(21)11-10(17)8-5-9(15(22)23)12(20)19-14(8)24-11/h1-5H,17H2,(H,18,21)(H,19,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNENOBJIWBUALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114571
Record name 3-Amino-2-[[(4-bromophenyl)amino]carbonyl]-6,7-dihydro-6-oxothieno[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439946-23-3
Record name 3-Amino-2-[[(4-bromophenyl)amino]carbonyl]-6,7-dihydro-6-oxothieno[2,3-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439946-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-[[(4-bromophenyl)amino]carbonyl]-6,7-dihydro-6-oxothieno[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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